molecular formula C8H10N2O4 B3059375 Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate CAS No. 99356-63-5

Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate

Cat. No.: B3059375
CAS No.: 99356-63-5
M. Wt: 198.18 g/mol
InChI Key: GDURGQHLMZRDBQ-UHFFFAOYSA-N
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Description

Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate (CAS 99356-63-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H10N2O4 and an average mass of 198.18 g/mol, serves as a versatile synthetic intermediate . It is also known by several synonyms, including ethyl 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetate and ethyl (5-methylisoxazol-3-yl)amino(oxo)acetate . Researchers value this compound for its role as a key precursor in the synthesis of more complex heterocyclic compounds, particularly those containing an indole core, which are prevalent in modern pharmaceutical development . Its structure, featuring both carbamate and isoxazole moieties, is commonly explored in the design of novel bioactive molecules. The isoxazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in compounds with diverse biological activities. As such, this reagent is primarily utilized in the construction of targeted molecular libraries for high-throughput screening and in structure-activity relationship (SAR) studies during the lead optimization phase . It finds specific application in the synthesis of potential therapeutic agents, including heterocyclic compounds investigated for the regulation of biological targets such as Ribosomal protein S6 kinase alpha-3 . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate care, referring to the material safety data sheet for detailed hazard information .

Properties

IUPAC Name

ethyl 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-13-8(12)7(11)9-6-4-5(2)14-10-6/h4H,3H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDURGQHLMZRDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NOC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365184
Record name ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99356-63-5
Record name ethyl 2-[(5-methylisoxazol-3-yl)amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of β-Keto Esters

Ethyl 2-ethoxymethylene acetoacetate, prepared from triethyl orthoformate and ethyl acetoacetate in acetic anhydride, reacts with hydroxylamine under basic conditions to form the isoxazole ring. Adjusting the substitution pattern of the β-keto ester could yield the 3-amino derivative:

$$
\text{Triethyl orthoformate} + \text{Ethyl acetoacetate} \xrightarrow{\text{Ac}2\text{O}} \text{Ethyl 2-ethoxymethylene acetoacetate} \xrightarrow{\text{NH}2\text{OH, base}} \text{Isoxazole derivative}
$$

Example Conditions from Patent CN102786489A :

  • Reactants : Hydroxylamine hydrochloride, sodium hydroxide (pH 12.1).
  • Solvent : Ethanol/water.
  • Temperature : 25°C.
  • Yield : 92.5% with 0.10% isomer content.

Acylation with Ethyl Oxalyl Chloride

The 5-methylisoxazole-3-amine undergoes acylation with ethyl oxalyl chloride to form the target compound. This step parallels carbamate-forming reactions in heterocyclic chemistry:

$$
\text{5-Methylisoxazole-3-amine} + \text{ClCO-COOEt} \xrightarrow{\text{Base}} \text{Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate}
$$

Optimized Reaction Parameters :

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran.
  • Base : Triethylamine or pyridine (to neutralize HCl).
  • Temperature : 0°C to room temperature.
  • Workup : Aqueous extraction, drying (Na₂SO₄), and rotary evaporation.

Critical Analysis of Methodologies

Regioselectivity in Cyclization

The position of substituents on the isoxazole ring depends on the β-keto ester’s structure and reaction conditions. Patent CN102786489A achieved <1% isomer content by:

  • Maintaining pH >12 during hydroxylamine addition.
  • Using sodium hydroxide instead of weaker bases (e.g., sodium bicarbonate).
  • Optimizing temperature (25°C) and reaction time (4 hours).

Table 1: Impact of Base and pH on Cyclization Efficiency

Base pH Isomer Content Yield (%)
NaOH 12.1 0.10% 92.5
NaHCO₃ 8.5 0.53% 89.8
Sodium acetate 5.0 2.50% 85.0

Acylation Efficiency

The amine’s nucleophilicity and steric environment dictate acylation success. Ethyl oxalyl chloride’s reactivity necessitates controlled addition to prevent diacylation or hydrolysis.

Key Considerations :

  • Stoichiometry : 1:1 molar ratio of amine to acyl chloride.
  • Solvent Polarity : Polar aprotic solvents enhance reactivity.
  • Moisture Control : Anhydrous conditions prevent reagent decomposition.

Quality Control and Characterization

The final product’s purity is verified via:

  • Chromatography : TLC (ethyl acetate:petroleum ether = 1:4).
  • Spectroscopy :
    • ¹H NMR : Peaks at δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 2.42 (s, 3H, CH₃).
    • IR : C=O stretches at 1740 cm⁻¹ (ester) and 1680 cm⁻¹ (amide).

Table 2: Typical Characterization Data

Parameter Value
Molecular Weight 198.18 g/mol
Melting Point Not reported
Purity (HPLC) >99%
Isomer Content <0.5%

Industrial Scalability and Challenges

The patent CN102786489A highlights scalability advantages for analogous isoxazole esters:

  • Low-Cost Raw Materials : Triethyl orthoformate (~$50/kg), ethyl acetoacetate (~$40/kg).
  • Mild Conditions : Avoids high-pressure or high-temperature equipment.
  • Waste Reduction : Aqueous workup minimizes organic solvent use.

Persistent Challenges :

  • Amino Group Stability : 5-Methylisoxazole-3-amine may require inert atmosphere handling to prevent oxidation.
  • Acyl Chloride Handling : Ethyl oxalyl chloride’s moisture sensitivity complicates large-scale use.

Chemical Reactions Analysis

Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Oxazole vs. Thiazole: The target compound’s 1,2-oxazole core differs from thiazole derivatives (e.g., ) in electronic properties.
  • Ester vs. Carbamate : The carbamoylformate group in the target compound contrasts with carbamates in , which are often enzymatically hydrolyzed in biological systems.

Crystallographic and Physicochemical Properties

Crystallographic data for the target compound is unavailable, but related compounds provide insights:

Property Target Compound (Inferred) 3-Benzylsulfanyl-6-(5-methyloxazol)triazolo-thiadiazole
Crystal System Not reported Orthorhombic (Pca2₁)
Unit Cell Parameters (Å) - a = 16.271, b = 5.380, c = 16.700
Density (g/cm³) - 1.497
Intermolecular Interactions - Face-centric stacking (3.47 Å) between thiadiazole and oxazole

Biological Activity

Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate is a compound with the molecular formula C8_8H10_{10}N2_2O4_4 and a molecular weight of 198.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators. Notably, studies have demonstrated that this compound can inhibit tumor growth in vitro and in vivo models .

Target Pathways

The biological activity of this compound is linked to its interaction with specific biochemical pathways:

  • Cell Cycle Regulation : The compound influences key proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Antimicrobial Mechanism : The compound disrupts bacterial membrane integrity and inhibits essential metabolic functions.

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of Escherichia coli and Staphylococcus aureus revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that the compound could serve as a potential lead for developing new antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The study highlighted the compound's ability to induce apoptosis as evidenced by increased levels of cleaved caspases and PARP fragmentation .

Research Findings Summary Table

Activity Target Effectiveness Mechanism
AntimicrobialE. coli, S. aureusMIC: 32 µg/mL (E. coli), 16 µg/mL (S. aureus)Disruption of cell wall synthesis
AnticancerMCF-7 breast cancer cellsIC50: 25 µMInduction of apoptosis via caspase activation

Future Directions

Given the promising biological activities observed, future research should focus on:

  • In vivo Studies : To further elucidate the pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : To fully understand the pathways affected by this compound.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and efficacy.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate?

The compound can be synthesized via a two-step procedure:

Step 1 : React 5-methylisoxazole-3-carboxylic acid with 4-amino-4H-[1,2,4]triazole-3,5-dithiol in the presence of phosphorus oxychloride under reflux for ~5 hours. The intermediate is isolated by filtration and recrystallized from methanol .

Step 2 : The intermediate is treated with benzyl bromide in ethanol under reflux for 5 hours. The product is purified via recrystallization from ethanol.
Key considerations : Monitor reaction progress using TLC, and optimize solvent purity to avoid side reactions. Phosphorus oxychloride acts as a dehydrating agent, facilitating cyclization .

Basic: How is the crystal structure of this compound characterized experimentally?

X-ray diffraction (XRD) is the primary method:

  • Data collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K. Typical parameters include θ range = 5.0–55.6°, absorption correction via SADABS, and refinement with SHELXL .
  • Structural features : The compound crystallizes in an orthorhombic system (space group Pca21), with unit cell dimensions a = 16.271 Å, b = 5.380 Å, c = 16.700 Å. Planarity of the triazolothiadiazole core (r.m.s. deviation = 0.002 Å) and dihedral angles between heterocycles (6.33° and 42.95°) are critical for stability .

Basic: What safety protocols are essential for handling this compound?

  • Inhalation/contact : Use fume hoods and PPE (gloves, lab coats). If exposed, move to fresh air and rinse eyes/skin with water for 15 minutes. Consult a physician immediately .
  • Toxicity : Classified under Acute Toxicity Category 4 (oral/inhalation). Avoid ingestion; administer artificial respiration if breathing is impaired. Store in a cool, dry environment away from oxidizers .

Advanced: How do intermolecular interactions stabilize the crystal lattice?

The crystal packing is stabilized by:

  • π-π stacking : Between the thiadiazole and oxazole rings (centroid distance = 3.4707 Å), forming columnar structures along the [010] axis .
  • Hydrogen bonding : Graph set analysis (Etter’s formalism) can identify motifs like N–H···O and C–H···π interactions. These are critical for predicting solubility and polymorphism .

Advanced: Which computational tools are used for structural refinement and visualization?

  • Refinement : SHELX programs (SHELXL for small-molecule refinement) are industry standards. Key parameters include R1 and wR2 values, with displacement parameters (Uiso) optimized via full-matrix least-squares .
  • Visualization : ORTEP-3 (for thermal ellipsoid plots) and WinGX (for crystallographic data integration) provide robust graphical interfaces. Mercury (CCDC) is recommended for analyzing packing diagrams .

Advanced: How does the oxazole moiety influence bioactivity in drug discovery?

The 5-methyl-1,2-oxazol-3-yl group enhances:

  • Pharmacophore interactions : Acts as a hydrogen-bond acceptor, improving binding to targets like COX-2 or viral proteases.
  • Bioactivity : Derivatives exhibit anticancer, antibacterial, and anti-inflammatory properties. For example, sulfonamide derivatives (e.g., Compound 3b) show efficacy via inhibition of tumor cell proliferation (IC50 values < 10 µM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate
Reactant of Route 2
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Ethyl [(5-methyl-1,2-oxazol-3-yl)carbamoyl]formate

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